3-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O2S and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis Methods
- The geometric parameters of related N-substituted pyrazoline derivatives have been analyzed, revealing that substituted phenyl groups exhibit nearly perpendicular orientation to the pyrazoline ring, which is coplanar with the fluorophenyl ring. These studies highlight the structural conformations and intermolecular interactions crucial for the compound's properties (Köysal et al., 2005).
- Synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been reported, with a focus on their in vitro cytotoxic activity against cancer cells. These studies provide insights into the compound's potential therapeutic applications (Hassan et al., 2014).
Biological Activities and Potential Applications
- Novel pyrazolopyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxicity against human cancer cell lines. The structure-activity relationships discussed in these studies could inform the development of new therapeutic agents (Hassan et al., 2015).
- Another study focused on the synthesis of pyrazole derivatives and their crystal structure determination, highlighting their stability and potential for further pharmacological exploration. The discussion on intermolecular interactions and non-linear optical properties might offer avenues for developing novel materials or drugs (Kumara et al., 2018).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-11-7-8-25-17(11)16(23)10-20-18(24)15-9-14(21-22(15)2)12-3-5-13(19)6-4-12/h3-9,16,23H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMSYIRICDTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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